molecular formula C14H17NO B1296215 1-Butyl-4-methylquinolin-2(1h)-one CAS No. 32511-84-5

1-Butyl-4-methylquinolin-2(1h)-one

Cat. No. B1296215
CAS RN: 32511-84-5
M. Wt: 215.29 g/mol
InChI Key: BDQRFECVDXBVMM-UHFFFAOYSA-N
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Description

1-Butyl-4-methylquinolin-2(1H)-one, also known as BMQ, is a quinoline-based alkaloid that has been found in a variety of plants, including the bark of the Chinese magnolia tree and the root of the Chinese yam. BMQ is a structurally unique compound with a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. BMQ has been studied in a variety of scientific research applications, including drug discovery and development, cancer research, and immunology.

Scientific Research Applications

Antioxidant Efficiency in Lubricating Greases

1-Butyl-4-methylquinolin-2(1h)-one has been synthesized and investigated for its antioxidant efficiency in lubricating greases. The study demonstrated that the compound significantly improves the antioxidant properties of lubricating greases, as evidenced by decreased total acid numbers and oxygen pressure drops in greases treated with this compound. This finding indicates its potential application in enhancing the performance and longevity of lubricating greases in industrial settings (Hussein, Ismail, & El-Adly, 2016).

Anticancer Activity

Research has been conducted on the synthesis of novel derivatives of 1-Butyl-4-methylquinolin-2(1h)-one for potential anticancer activity. Sixteen new compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation and migration. The study highlights the selective activity of these compounds against various cancer cell types, suggesting a promising direction for the development of new anticancer drugs. Some derivatives exhibited significant inhibition of cell migration, an important factor in cancer metastasis (Kubica et al., 2018).

Synthesis in Ionic Liquids

An eco-friendly and efficient synthesis method for 1-Butyl-4-methylquinolin-2(1h)-one derivatives has been developed using ionic liquids. This method eliminates the need for acidic catalysts and offers a high-yield synthesis route. The use of ionic liquids as a reaction medium not only reduces the environmental impact but also enhances the efficiency of the synthesis process for these compounds, showing the versatility of 1-Butyl-4-methylquinolin-2(1h)-one in chemical synthesis (Dabiri, Salehi, & Baghbanzadeh, 2007).

Fluorescent Probe for Cu2+ Ion Detection

A novel application of 1-Butyl-4-methylquinolin-2(1h)-one derivatives includes its use as a "turn-on" fluorescent probe for detecting Cu2+ ions with high sensitivity and selectivity. This application demonstrates the compound's potential in environmental monitoring and bioimaging, offering a reliable tool for detecting Cu2+ ions in complex samples with low detection limits. The study highlights the mechanism behind the fluorescence enhancement upon Cu2+ ion addition, presenting a promising approach for designing effective fluorescent probes (Wei et al., 2021).

properties

IUPAC Name

1-butyl-4-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-4-9-15-13-8-6-5-7-12(13)11(2)10-14(15)16/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQRFECVDXBVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296535
Record name 1-butyl-4-methylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-methylquinolin-2(1h)-one

CAS RN

32511-84-5
Record name 32511-84-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-butyl-4-methylquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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